A677G Mutant Inhibitory Potency
Against the EZH2 A677G gain-of-function mutant found in DLBCL, ZLD10A exhibits an IC50 of 0.9 nM [1]. This represents a potency difference of over three orders of magnitude compared to EPZ005687, a widely cited first-generation EZH2 inhibitor, which shows no meaningful inhibition of A677G mutant activity [2].
| Evidence Dimension | EZH2 A677G mutant enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.9 nM |
| Comparator Or Baseline | EPZ005687: No inhibition of A677G mutant |
| Quantified Difference | >1000-fold differential (qualitative to quantitative difference) |
| Conditions | Biochemical enzyme assay |
Why This Matters
Researchers investigating A677G-driven lymphomagenesis require compounds with documented sub-nanomolar activity against this specific mutant; ZLD10A provides this capability, whereas EPZ005687 is functionally inert in this context.
- [1] Nature Communications-derived table: Inhibitors of EZH2 and their inhibitory potency. Experimental & Molecular Medicine. View Source
- [2] Knutson, S. K., Wigle, T. J., Warholic, N. M., et al. (2012). A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells. Nature Chemical Biology, 8(11), 890–896. View Source
